molecular formula C15H15N5OS2 B2730114 1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea CAS No. 899740-73-9

1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea

Cat. No.: B2730114
CAS No.: 899740-73-9
M. Wt: 345.44
InChI Key: OYJOXGXISMAODZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea is a urea-based derivative featuring a benzothiazole-thioether moiety linked via a propyl chain to a pyrimidin-2-yl group. The benzothiazole scaffold is renowned for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications, while the pyrimidine ring contributes to hydrogen-bonding interactions critical for target binding . The compound’s synthesis likely involves coupling a benzothiazole-thiol intermediate with a pyrimidin-2-yl isocyanate under reflux conditions, analogous to protocols for silylated benzothiazoles (e.g., ethyl acetate solvent, 48-hour reflux) .

Properties

IUPAC Name

1-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-pyrimidin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS2/c21-14(20-13-16-7-3-8-17-13)18-9-4-10-22-15-19-11-5-1-2-6-12(11)23-15/h1-3,5-8H,4,9-10H2,(H2,16,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJOXGXISMAODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCCNC(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea typically involves multiple steps:

  • Formation of the Benzo[d]thiazole Intermediate:

    • Starting from 2-aminothiophenol, the benzo[d]thiazole ring is formed through a cyclization reaction with a suitable aldehyde or ketone.
    • Reaction conditions often include acidic or basic catalysts and elevated temperatures.
  • Thioether Formation:

    • The benzo[d]thiazole intermediate is then reacted with a propyl halide (e.g., 1-bromopropane) to form the thioether linkage.
    • This step typically requires a base such as potassium carbonate (K2CO3) and an aprotic solvent like dimethylformamide (DMF).
  • Urea Formation:

    • The final step involves the reaction of the thioether intermediate with pyrimidin-2-yl isocyanate to form the desired urea compound.
    • This reaction is usually carried out under mild conditions, often at room temperature, in a suitable solvent like dichloromethane (DCM).

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve optimization of the above steps to increase yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA, acetic acid (AcOH) as a solvent.

    Reduction: Pd/C, H2, ethanol (EtOH) as a solvent.

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitrobenzo[d]thiazoles, halobenzo[d]thiazoles.

Scientific Research Applications

This compound is primarily recognized for its antitumor and antimicrobial properties. Research indicates that derivatives of benzothiazole, including this compound, exhibit significant activity against various cancer cell lines and pathogens.

Antitumor Activity

Recent studies have demonstrated that compounds containing the benzothiazole moiety can inhibit tumor growth. For example, a series of benzothiazole derivatives were synthesized and evaluated for their cytotoxic effects against different cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells via various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

Another significant application is the antimicrobial activity of 1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea. Studies have shown effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents . The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea. Modifications at various positions on the benzothiazole or pyrimidine rings can significantly influence its potency and selectivity against specific targets.

Case Study: Urease Inhibition

A notable case study focused on the urease inhibitory potential of benzothiazole derivatives, where 1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea was included in a series of compounds tested for their ability to inhibit urease activity. The study utilized molecular docking and dynamics simulations to elucidate the binding interactions at the urease active site, establishing a clear SAR that guided further modifications for enhanced potency .

Mechanism of Action

The mechanism of action of 1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The benzo[d]thiazole and pyrimidinyl moieties are known to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

    Materials Science: The compound’s electronic properties may be exploited in the design of new materials with specific conductivity or luminescence characteristics.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name R Group (Benzothiazole Side) Urea Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 3-(Benzo[d]thiazol-2-ylthio)propyl Pyrimidin-2-yl C14H15N5OS2 ~333.14 High polarity due to pyrimidine; moderate solubility
14v () Benzo[d]thiadiazol-6-yl 3-(4-fluorophenyl)propyl C16H14FN5OS 343.37 Lipophilic (fluorophenyl); PRMT3 inhibitor
2WH () 6-(5-methoxypyridin-3-yl)-1,3-benzothiazol-2-yl 2-(1-propylimidazol-4-yl)ethyl C22H24N6O2S 436.53 Large molecular weight; potential allosteric binding

Key Observations:

  • The pyrimidin-2-yl group in the target compound enhances polarity compared to 14v’s fluorophenyl group, which may improve aqueous solubility but reduce membrane permeability.

Computational Predictions

Density functional theory (DFT) calculations, as described in , could predict the target’s electronic properties. For example, the pyrimidine group may increase dipole moment relative to fluorophenyl-substituted analogs, influencing solvatochromic behavior or binding kinetics .

Critical Contrasts and Limitations

  • Benzothiazole vs. Benzothiadiazole: The target’s benzothiazole-thioether group differs from 14v’s benzothiadiazole, which contains an additional nitrogen atom. This distinction may reduce electron-withdrawing effects, altering redox stability or target selectivity .
  • Substituent Effects: The thioether linkage in the target contrasts with 2WH’s imidazole-propyl chain, which may confer distinct pharmacokinetic profiles (e.g., metabolic resistance, bioavailability) .

Biological Activity

1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea is C15H16N4O2S2C_{15}H_{16}N_{4}O_{2}S_{2}, with a molecular weight of 348.44 g/mol. The compound features a unique combination of thiazole and pyrimidine moieties, which are known for their diverse pharmacological activities.

Biological Activity Overview

Research indicates that compounds containing both benzothiazole and urea functionalities exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity : Benzothiazole derivatives have shown significant anticancer properties against various tumor cell lines. For instance, compounds similar to the one in focus have been tested against human cancer cell lines, demonstrating promising cytotoxic effects.
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity, which has been observed in related benzothiazole derivatives.
  • TRPV3 Modulation : Some studies indicate that benzothiazole-based compounds can modulate Transient Receptor Potential Vanilloid 3 (TRPV3), which is involved in pain sensation and inflammatory responses. This modulation may provide avenues for pain management therapies.

Anticancer Activity

A study published in PMC highlighted the anticancer efficacy of various benzothiazole derivatives. The compound's structural analogs were tested against different cancer cell lines, revealing IC50 values comparable to standard chemotherapeutics like Doxorubicin. For example:

CompoundCell LineIC50 (µM)
Compound 19CCRF-CEM (leukemia)12.2
Compound 20CCRF-CEM (leukemia)8.1

These findings suggest that modifications in the benzothiazole structure can significantly enhance anticancer activity, making it a valuable scaffold for drug design .

Antimicrobial Activity

Research on thiazole derivatives has shown promising results in inhibiting bacterial growth. Compounds with similar structures to 1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea exhibited notable activity against various pathogens, indicating potential as antimicrobial agents .

TRPV3 Modulation

The modulation of TRPV3 by compounds containing thiazole and pyrimidine rings has been explored for pain management applications. Research indicates that these compounds can act as TRPV3 antagonists or agonists, potentially leading to new treatments for chronic pain conditions .

Synthesis Methods

The synthesis of 1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea typically involves the reaction of benzothiazole derivatives with pyrimidine-based isocyanates under controlled conditions to yield the desired urea compound. Various synthetic routes have been explored to optimize yield and purity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves coupling a benzo[d]thiazole-thiol derivative with a pyrimidinyl urea precursor via nucleophilic substitution. Key steps include:

  • Thiol Activation : Use alkylating agents (e.g., propyl halides) to functionalize the benzo[d]thiazole-thiol group .
  • Urea Formation : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the pyrimidinyl amine to the activated thiol intermediate .
  • Purification : Orthogonal methods (e.g., silica chromatography followed by recrystallization from ethanol/water) improve purity. Monitor by HPLC (>98% purity threshold) and confirm via 1H^1H-NMR and LC-MS .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Crystallography : Single-crystal X-ray diffraction resolves bond angles and supramolecular interactions (e.g., hydrogen bonding between urea and pyrimidine moieties) .
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR verify substituent connectivity, while UV-Vis and fluorescence spectra assess electronic transitions influenced by the benzothiazole and pyrimidine groups .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals and charge distribution, aiding in reactivity studies .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Replicate assays under controlled conditions (e.g., fixed ATP concentrations in kinase inhibition studies) to minimize variability .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or metabolites that may interfere with activity measurements .
  • Cross-Validation : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) and orthogonal assays (e.g., fluorescence vs. luminescence readouts) to confirm target specificity .

Q. How can researchers elucidate the mechanism of action for this compound in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Studies : Perform steady-state and pre-steady-state kinetics to determine inhibition constants (KiK_i) and mode (competitive/non-competitive) .
  • Structural Biology : Co-crystallize the compound with target enzymes (e.g., kinases) to visualize binding pockets and conformational changes .
  • Mutagenesis : Engineer enzyme variants (e.g., alanine scanning) to identify critical residues for binding, validated by SPR or ITC .

Q. What are the challenges in assessing the compound’s stability under physiological conditions, and how can they be mitigated?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to simulated gastric fluid (pH 2.0) and liver microsomes to predict metabolic liabilities .
  • Stabilizers : Co-formulate with cyclodextrins or antioxidants (e.g., BHT) to enhance shelf-life in aqueous buffers .
  • Real-Time Monitoring : Use Raman spectroscopy or DSC to track polymorphic transitions or hygroscopicity during storage .

Data Integration and Theoretical Frameworks

Q. How can researchers integrate experimental data with computational models to predict structure-activity relationships (SAR)?

  • Methodological Answer :

  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors from a congeneric series of derivatives .
  • Machine Learning : Apply Random Forest or ANN algorithms to correlate structural features (e.g., substituent electronegativity) with bioactivity data .
  • Validation : Use leave-one-out cross-validation and external test sets to ensure model robustness .

Key Challenges and Contradictions

  • Bioactivity Variability : Discrepancies in IC50_{50} values across studies may arise from differences in assay conditions (e.g., ionic strength, temperature) .
  • Synthetic Byproducts : Impurities from incomplete urea formation can skew pharmacological data; rigorous purification is critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.